Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Overview
Description
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol It is a derivative of quinoxaline, a heterocyclic compound that contains a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method involves the reaction of 3,4-dihydroquinoxalin-2-one with bromine in the presence of a suitable solvent to yield 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl groups are likely involved in these interactions, forming hydrogen bonds or participating in nucleophilic or electrophilic reactions. The exact molecular targets and pathways would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and solubility
Properties
IUPAC Name |
methyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGDPHZGJSBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700977 | |
Record name | Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221167-40-4 | |
Record name | Methyl 7-bromo-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221167-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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